(3,5-Dimethylphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate
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Overview
Description
(3,5-Dimethylphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a morpholine ring, a phenyl group with methyl substitutions, and a formate ester, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with formaldehyde and a secondary amine, such as N-methyl-2-hydroxyethylamine, under acidic conditions to form the intermediate morpholine derivative.
Aldehyde Addition: The intermediate is then reacted with 3,5-dimethylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding alcohol.
Esterification: The final step involves the esterification of the alcohol with formic acid or a formate ester under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are common.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (3,5-Dimethylphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug development. It could be explored for its interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound might be investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, or antimicrobial activities.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (3,5-Dimethylphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the morpholine ring and the formate ester could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethylphenyl)morpholine: Lacks the hydroxyl and formate groups, making it less versatile in chemical reactions.
(3,5-Dimethylphenyl)(3-(((2-hydroxyethyl)amino)methyl)morpholino)methanone: Similar but without the methyl group on the amine, potentially altering its biological activity.
Uniqueness
(3,5-Dimethylphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate is unique due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in different fields.
This compound’s versatility and potential for modification make it a valuable subject for further research and development in various scientific and industrial domains.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]methanone;formic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.CH2O2/c1-13-8-14(2)10-15(9-13)17(21)19-5-7-22-12-16(19)11-18(3)4-6-20;2-1-3/h8-10,16,20H,4-7,11-12H2,1-3H3;1H,(H,2,3) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKRSLHNSWRFEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCOCC2CN(C)CCO)C.C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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